4-methoxy-N'-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
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Overview
Description
4-METHOXY-N’~1~-(2-{[5-(4-METHOXYBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE is a complex organic compound with a molecular formula of C23H22N6O3S. This compound features a triazole ring, a benzohydrazide moiety, and methoxybenzyl and phenyl groups, making it a molecule of interest in various fields of scientific research .
Preparation Methods
The synthesis of 4-METHOXY-N’~1~-(2-{[5-(4-METHOXYBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE typically involves multi-step organic reactionsThe final step involves the coupling of the triazole derivative with benzohydrazide under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Scientific Research Applications
4-METHOXY-N’~1~-(2-{[5-(4-METHOXYBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzohydrazide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar compounds to 4-METHOXY-N’~1~-(2-{[5-(4-METHOXYBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE include:
- 4-Methoxy-N’-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
- 4-Methoxy-N’-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide These compounds share similar structural features but differ in the substituents on the triazole ring and benzohydrazide moiety, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C26H25N5O4S |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
4-methoxy-N'-[2-[[5-[(4-methoxyphenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]benzohydrazide |
InChI |
InChI=1S/C26H25N5O4S/c1-34-21-12-8-18(9-13-21)16-23-27-30-26(31(23)20-6-4-3-5-7-20)36-17-24(32)28-29-25(33)19-10-14-22(35-2)15-11-19/h3-15H,16-17H2,1-2H3,(H,28,32)(H,29,33) |
InChI Key |
VTRLPSGGPLOEAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NNC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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